molecular formula C10H19BrO2 B3011058 Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)- CAS No. 130464-88-9

Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)-

Cat. No.: B3011058
CAS No.: 130464-88-9
M. Wt: 251.164
InChI Key: GUEMBXJPCMQKJW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)- is a useful research compound. Its molecular formula is C10H19BrO2 and its molecular weight is 251.164. The purity is usually 95%.
BenchChem offers high-quality Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2R)-2-bromo-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6H2,1-5H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMBXJPCMQKJW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from Step 1 above (63.3 g, 0.32 mol) was dissolved in dichloromethane (250 mL), concentrated sulfuric acid (2 mL) was added, and cooled to −40° C. in a pressure bottle. Isobutene was condensed into the solution to roughly double the volume, and the mixture was then allowed to warm to room temperature overnight. Following evaporation to half of the volume under reduced pressure, the solution was washed with 10% aqueous sodium bicarbonate, dried over Na2SO4, and thoroughly evaporated under reduced pressure at room temperature to leave the title compound as a yellow oil (79.9 g, 0.314 mol; 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

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